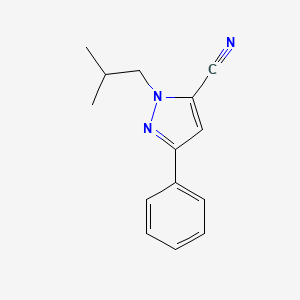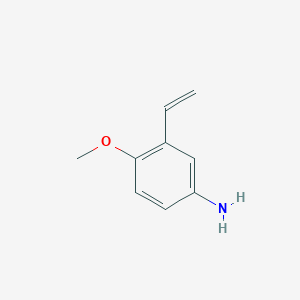
4-Methoxy-3-vinylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-vinylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group (-OCH₃) and a vinyl group (-CH=CH₂) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-vinylaniline can be achieved through several methods. One common approach involves the nitration of 4-methoxyaniline followed by reduction and subsequent vinylation. The nitration step typically uses nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The final vinylation step can be achieved using vinyl halides under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by vinylation using efficient catalytic systems. The use of continuous flow reactors and advanced separation techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-vinylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the methoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethylated or hydroxylated derivatives.
Substitution: Halogenated or other substituted aniline derivatives.
Scientific Research Applications
4-Methoxy-3-vinylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-vinylaniline involves its interaction with various molecular targets. The methoxy and vinyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Lacks the vinyl group, making it less reactive in certain types of reactions.
3-Vinylaniline: Lacks the methoxy group, affecting its solubility and reactivity.
4-Vinylaniline: Similar structure but without the methoxy group, leading to different chemical properties.
Uniqueness
4-Methoxy-3-vinylaniline is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in synthesis and research .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-ethenyl-4-methoxyaniline |
InChI |
InChI=1S/C9H11NO/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6H,1,10H2,2H3 |
InChI Key |
MNZDGABTWBGBID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)

![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
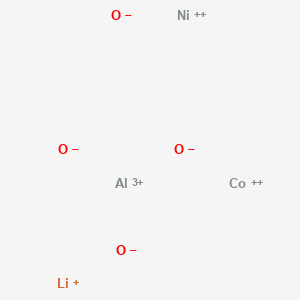
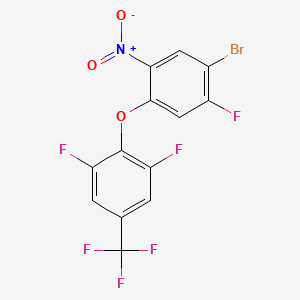
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
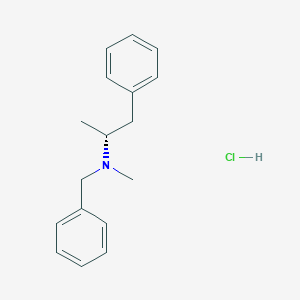
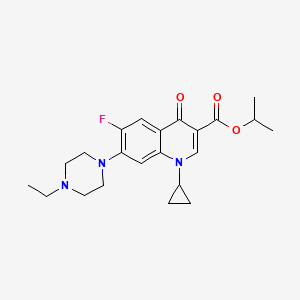
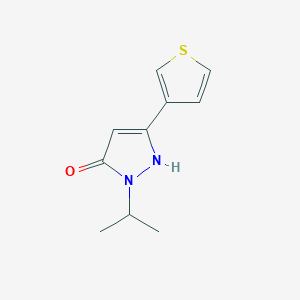
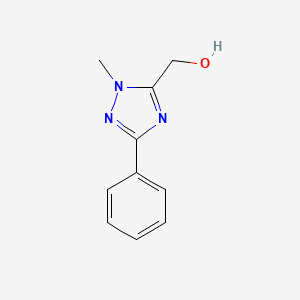

![5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene](/img/structure/B13429521.png)
